REACTION_SMILES
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[CH3:5][O:6][c:7]1[c:8]([NH2:13])[cH:9][cH:10][cH:11][cH:12]1.[Cl:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1.[Cl:1][C:2]([Cl:3])=[O:4]>>[C:2](=[O:4])=[N:13][c:8]1[c:7]([O:6][CH3:5])[cH:12][cH:11][cH:10][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccccc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)Cl
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Name
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Type
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product
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Smiles
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COc1ccccc1N=C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |